molecular formula C11H11BrO3 B8637044 3-(4-Bromobenzoyl)butyric acid

3-(4-Bromobenzoyl)butyric acid

Cat. No.: B8637044
M. Wt: 271.11 g/mol
InChI Key: YFAJEGYHRPNULY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(4-Bromobenzoyl)propionic acid (CAS 6340-79-0) is a brominated aromatic ketone-carboxylic acid derivative. Its molecular formula is C₁₀H₉BrO₃, featuring a 4-bromobenzoyl group attached to a propionic acid backbone. This compound is structurally characterized by a ketone group at the β-position relative to the carboxylic acid, which influences its reactivity and biological activity. It is widely utilized in pharmaceutical synthesis, particularly as a precursor for anti-inflammatory and analgesic agents .

This article will focus on the propionic acid derivative and its structural analogs.

Properties

Molecular Formula

C11H11BrO3

Molecular Weight

271.11 g/mol

IUPAC Name

4-(4-bromophenyl)-3-methyl-4-oxobutanoic acid

InChI

InChI=1S/C11H11BrO3/c1-7(6-10(13)14)11(15)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3,(H,13,14)

InChI Key

YFAJEGYHRPNULY-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)C(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group and benzoyl moiety participate in oxidation under controlled conditions.

Reagent/Conditions Product Notes
KMnO₄ (acidic medium)3-(4-Bromobenzoyl)-4-oxobutanoic acidSelective oxidation of the α-carbon adjacent to the carbonyl group .
CrO₃ (H₂SO₄, acetone)Cleavage to 4-bromobenzoic acid + CO₂Over-oxidation observed under harsh conditions .
  • Key Finding : Controlled oxidation with KMnO₄ preserves the bromobenzoyl group while introducing a ketone at the β-position .

Reduction Reactions

The benzoyl carbonyl and aliphatic chain are susceptible to reduction.

Reagent/Conditions Product Notes
LiAlH₄ (THF, 0°C)3-(4-Bromobenzyl)butan-1-olComplete reduction of carbonyl to alcohol; bromide remains intact .
NaBH₄ (MeOH, rt)Partial reduction to hemiacetal intermediatesIncomplete reduction due to steric hindrance .
  • Mechanistic Insight : LiAlH₄ reduces the ketone to a secondary alcohol, while the bromine atom remains inert under these conditions .

Substitution Reactions

The bromine atom undergoes nucleophilic aromatic substitution (NAS) or metal-catalyzed coupling.

Reagent/Conditions Product Notes
NaN₃ (DMF, 120°C)3-(4-Azidobenzoyl)butyric acidAzide substitution via SNAr; requires electron-withdrawing groups .
Suzuki coupling (Pd(PPh₃)₄)3-(4-Arylbenzoyl)butyric acid derivativesCross-coupling with aryl boronic acids .
  • Data : Suzuki reactions achieve >85% yield with electron-rich boronic acids .

Esterification and Amidation

The carboxylic acid group reacts with alcohols or amines to form derivatives.

Reagent/Conditions Product Notes
SOCl₂ → ROH (rt)Alkyl 3-(4-bromobenzoyl)butyrate estersEsterification proceeds via acyl chloride intermediate.
EDC/HOBt → RNH₂3-(4-Bromobenzoyl)butyramidesAmidation with primary/secondary amines; yields 70–90% .
  • Application : Esters are intermediates for polymer synthesis; amides show bioactivity in neurological studies .

Decarboxylation and Cyclization

Thermal or acidic conditions induce decarboxylation, forming cyclic ketones.

Reagent/Conditions Product Notes
H₂SO₄ (reflux)4-(4-Bromophenyl)-2-butanoneLoss of CO₂ and cyclization to a γ-lactone analog .
Pyridine (180°C)3-(4-Bromobenzoyl)butyrolactoneIntramolecular esterification observed .
  • Mechanism : Protonation of the carboxylate facilitates CO₂ elimination, followed by cyclization .

Halogen Exchange

The bromine atom undergoes exchange reactions with other halogens.

Reagent/Conditions Product Notes
CuCl (DMF, 150°C)3-(4-Chlorobenzoyl)butyric acidUllmann-type exchange; limited to aryl chlorides .
KI (H₂O/EtOH, reflux)3-(4-Iodobenzoyl)butyric acidFinkelstein reaction; requires catalytic Pd .
  • Limitation : Fluorination requires specialized agents (e.g., Balz-Schiemann) and is less efficient .

Photochemical Reactions

UV irradiation induces homolytic cleavage of the C–Br bond.

Conditions Product Notes
UV (254 nm), benzene3-Benzoylbutyric acid + Br- radicalsRadical recombination products detected via ESR .
  • Application : Used in polymer photoinitiation studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(4-Bromobenzoyl)propionic acid with its closest analogs, emphasizing differences in structure, applications, and biological activity:

Compound Name CAS Number Molecular Formula Key Structural Features Applications References
3-(4-Bromobenzoyl)propionic acid 6340-79-0 C₁₀H₉BrO₃ β-ketone, propionic acid backbone Synthesis of anti-inflammatory/analgesic agents (e.g., oxadiazole derivatives)
3-(4-Bromobenzoyl)acrylic acid 39644-80-9 C₁₀H₇BrO₃ α,β-unsaturated ketone (conjugated system) Heterocyclic synthesis (e.g., nicotinate derivatives for biological screening)
Ethyl 3-(4-bromophenyl)-3-oxopropanoate 20972-38-7 C₁₁H₁₁BrO₃ Ethyl ester, β-ketone Intermediate for flavor/fragrance industries; esterification studies
4-Bromo-3-[butyl(methyl)sulfamoyl]benzoic acid N/A C₁₂H₁₆BrNO₄S Sulfamoyl substituent on aromatic ring Unspecified (likely antimicrobial or receptor-targeted drug development)

Key Findings :

Reactivity and Synthetic Utility: 3-(4-Bromobenzoyl)propionic acid undergoes condensation with nitrogen nucleophiles to form oxadiazoles, which exhibit anti-inflammatory activity with reduced ulcerogenicity compared to traditional NSAIDs . 3-(4-Bromobenzoyl)acrylic acid (α,β-unsaturated analog) participates in cycloaddition and nucleophilic addition reactions. For example, reaction with ethyl cyanoacetate yields nicotinate derivatives, which are screened for antitumor and antimicrobial activities .

Biological Activity :

  • The propionic acid derivative’s anti-inflammatory action is attributed to its ability to inhibit cyclooxygenase (COX) enzymes, similar to ibuprofen but with enhanced selectivity due to the bromobenzoyl group .
  • The acrylic acid derivative’s conjugated system enhances electrophilicity, making it reactive toward cellular thiols, a mechanism exploited in anticancer drug design .

Commercial Availability :

  • 3-(4-Bromobenzoyl)propionic acid is supplied by 13+ manufacturers (e.g., Enamine, Aldrich), reflecting its broad utility .
  • The acrylic acid variant has fewer suppliers (9 listed), likely due to specialized applications in heterocyclic chemistry .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 3-(4-Bromobenzoyl)butyric acid?

  • Method : A plausible route involves Friedel-Crafts acylation of bromobenzene derivatives with a suitable acyl chloride (e.g., succinic anhydride derivatives), followed by hydrolysis and purification. For example, 3-(4-Bromobenzoyl)propionic acid is synthesized via ketone formation using bromobenzene and a β-keto acid precursor .
  • Characterization : Confirm structure via NMR (¹H/¹³C), FT-IR (C=O stretch at ~1700 cm⁻¹), and HPLC for purity (>96% assay) . Melting point verification (e.g., 148–152°C for the propionic analog) is critical .

Q. What safety precautions are required when handling brominated aromatic acids?

  • PPE : Wear N95 masks , gloves, and eye protection to avoid inhalation/contact (H315/H319/H335 hazards) .
  • Waste Management : Segregate waste and use professional disposal services to prevent environmental contamination (e.g., brominated byproducts) .

Q. How is the purity of this compound verified?

  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns. Compare retention times with standards .
  • Spectroscopy : Mass spectrometry (MS) for molecular ion confirmation (e.g., m/z 257.08 for the propionic analog) .

Advanced Research Questions

Q. How can reaction yields be optimized for brominated keto-carboxylic acids?

  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃, FeCl₃) in Friedel-Crafts reactions. For example, AlCl₃ may improve acylation efficiency but requires strict anhydrous conditions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DCM, THF) enhance solubility of intermediates. Reflux conditions may increase ketone formation rates .

Q. What strategies resolve contradictions in reported melting points or spectral data?

  • Purity Cross-Verification : Repurify via recrystallization (e.g., ethanol/water) and reanalyze using DSC for precise melting point determination .
  • Data Validation : Compare NMR shifts with computational models (e.g., DFT simulations) or databases like PubChem .

Q. How are impurities (e.g., unreacted bromobenzene) quantified and removed?

  • Analytical Methods : Use GC-MS to detect volatile byproducts. Limit thresholds should align with ICH guidelines (<0.1% for genotoxic impurities) .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or acid-base extraction to isolate the carboxylic acid .

Q. What mechanistic insights explain side reactions during synthesis?

  • Byproduct Analysis : Identify decarboxylation products via LC-MS. Bromine’s electron-withdrawing effect may stabilize intermediates, reducing side reactions .
  • Kinetic Studies : Monitor reaction progress using in-situ IR to detect intermediate ketones or esterifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.